molecular formula C13H9ClO2 B1302630 4'-Chlorobiphenyl-3-carboxylic acid CAS No. 4655-10-1

4'-Chlorobiphenyl-3-carboxylic acid

Cat. No.: B1302630
CAS No.: 4655-10-1
M. Wt: 232.66 g/mol
InChI Key: OWFMSKZVCPGDEJ-UHFFFAOYSA-N
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Description

4’-Chlorobiphenyl-3-carboxylic acid is a chemical compound belonging to the class of biphenyl carboxylic acids. It is characterized by the presence of a chlorine atom at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chlorobiphenyl-3-carboxylic acid can be achieved through various methods. One common approach involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that can be used to prepare chlorobiphenyls . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . The Ullmann reaction has also been reported for the preparation of symmetrical and unsymmetrical polychlorobiphenyls .

Industrial Production Methods

Industrial production methods for 4’-Chlorobiphenyl-3-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Chlorobiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Chlorobiphenyl-3-carboxylic acid can yield chlorobenzoic acids, while reduction can produce chlorobiphenyl derivatives with reduced carboxylic groups.

Scientific Research Applications

4’-Chlorobiphenyl-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential role in drug development, particularly for its anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the treatment of inflammatory diseases such as arthritis and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes . This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

Comparison with Similar Compounds

4’-Chlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Chlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    4’-Chlorobiphenyl-4-carboxylic acid: Has the carboxylic acid group at a different position, which can affect its reactivity and properties.

    4’-Bromobiphenyl-3-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.

The uniqueness of 4’-Chlorobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFMSKZVCPGDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373891
Record name 4'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4655-10-1
Record name 4'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Biphenyl-4'-chloro-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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